Gliadin peptide A (206-217)
Description
Structure
2D Structure
Properties
CAS No. |
115288-29-4 |
|---|---|
Molecular Formula |
C55H87N19O19 |
Molecular Weight |
1318.4 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H87N19O19/c1-27(2)20-29(56)45(83)64-23-43(81)66-30(12-15-39(57)77)46(84)65-24-44(82)67-36(25-75)50(88)71-34(21-28-8-4-3-5-9-28)49(87)70-33(10-6-18-63-55(61)62)53(91)74-19-7-11-38(74)52(90)73-37(26-76)51(89)69-31(13-16-40(58)78)47(85)68-32(14-17-41(59)79)48(86)72-35(54(92)93)22-42(60)80/h3-5,8-9,27,29-38,75-76H,6-7,10-26,56H2,1-2H3,(H2,57,77)(H2,58,78)(H2,59,79)(H2,60,80)(H,64,83)(H,65,84)(H,66,81)(H,67,82)(H,68,85)(H,69,89)(H,70,87)(H,71,88)(H,72,86)(H,73,90)(H,92,93)(H4,61,62,63)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
OZVVOATXJAQRMF-YRYMBYOHSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |
sequence |
LGQGSFRPSQQN |
Synonyms |
A-gliadin peptide (206-217) gliadin peptide A (206-217) |
Origin of Product |
United States |
Molecular Mechanisms of Antigen Processing and Presentation
Role of Proteolytic Digestion
The initial step in the processing of dietary proteins is their enzymatic breakdown in the gastrointestinal tract. However, certain protein fragments, including those from gliadin, are notable for their resistance to this degradation.
Resistance to Gastric and Pancreatic Proteases
Gliadin proteins are characterized by a high content of proline and glutamine residues. unit.nonih.gov This unique amino acid composition confers a significant resistance to complete digestion by gastric and pancreatic proteases such as pepsin, trypsin, and chymotrypsin. nih.govd-nb.infomassey.ac.nz The peptide bonds adjacent to proline residues are not efficiently cleaved by these enzymes, leading to the survival of large, intact peptide fragments as they transit through the upper gastrointestinal tract. nih.govresearchgate.net In vitro studies have demonstrated that many immunodominant α- and γ-gliadin peptides are largely resistant to digestion by trypsin, chymotrypsin, elastase, and carboxypeptidase A, with a significant percentage of the peptides remaining intact even after prolonged exposure. researchgate.net
Generation of Immunogenic Fragments
The incomplete digestion of gliadin results in the accumulation of proteolytic-resistant peptides in the small intestine. unit.nod-nb.info These fragments, often ranging from 10 to 40 amino acids in length, are the precursors to immunogenic epitopes. nih.gov The α-gliadins, in particular, are a major source of peptides that elicit strong T-cell responses in the majority of celiac disease patients. nih.gov The peptide spanning residues 206-217 of A-gliadin (SGQGSFQPSQQN) is one such immunogenic fragment that is generated through this process of partial proteolysis. oup.com
Post-Translational Modification by Tissue Transglutaminase (tTG)
Once the immunogenic gliadin peptides traverse the intestinal epithelium, they can undergo a critical post-translational modification catalyzed by the enzyme tissue transglutaminase (tTG). nih.gov
Deamidation of Specific Glutamine Residues (e.g., Q208, Q216)
Tissue transglutaminase selectively deamidates specific glutamine (Q) residues within gliadin peptides, converting them into glutamic acid (E). nih.govdirect-ms.org In the case of the A-gliadin (206-217) peptide, mass spectrometric analysis has identified that tTG specifically targets the glutamine residues at positions 208 and 216. semanticscholar.org The amino acid sequence flanking the glutamine residue, particularly the presence of proline, influences the specificity of tTG-mediated deamidation. semanticscholar.org
Impact on Peptide Charge and Conformation
The conversion of the neutral glutamine to the negatively charged glutamic acid introduces a net negative charge to the peptide. celiac.com This alteration of the peptide's isoelectric point to a more acidic pH is a key consequence of deamidation. frontiersin.org This change in charge can also influence the peptide's conformation and its interactions with other molecules. celiac.com For instance, at a moderate level of deamidation, gliadin peptides have been observed to form longer, string-like shapes instead of their typical spherical clusters. celiac.com
HLA-DQ Molecule Interaction and Presentation
The deamidated Gliadin peptide A (206-217) is then available to bind to specific Human Leukocyte Antigen (HLA) class II molecules expressed on the surface of antigen-presenting cells.
The deamidation of the A-gliadin (206-217) peptide dramatically increases its binding affinity for HLA-DQ8 molecules. oup.comdirect-ms.org The introduction of negatively charged glutamic acid residues at positions 208 and 216 creates favorable anchor points for the peptide within the binding groove of the HLA-DQ8 molecule. direct-ms.org Structural studies have revealed that HLA-DQ8 can accommodate negatively charged amino acids at specific anchor positions. direct-ms.org The enhanced binding of the deamidated peptide to HLA-DQ8 leads to a more stable peptide-HLA complex on the cell surface, which in turn results in a more potent stimulation of gluten-specific T cells, a crucial event in the inflammatory cascade of celiac disease. nih.govresearchgate.net In silico analyses have suggested that the glutamates formed by deamidation can interact via salt bridges with specific amino acids of the HLA-DQ8 alpha chain, an interaction not possible with the original glutamine residues. mdpi.com
HLA-DQ8 Restriction of Gliadin Peptide A (206-217)
The presentation of Gliadin peptide A (206-217), with the minimal core sequence SGQGSFQPSQQN, to T cells is specifically restricted by the HLA-DQ8 molecule. oup.comoup.com This restriction is a hallmark of the adaptive immune response to gluten in genetically susceptible individuals. unina.it T cell clones isolated from the small intestine of celiac disease (CD) patients carrying the HLA-DQ8 allele have been shown to recognize this specific gliadin fragment. oup.comoup.comnih.gov The association between celiac disease and HLA-DQ8 points to a preferential recognition of gluten fragments, like peptide A (206-217), when bound to this particular HLA allele. nih.govresearchgate.net This specificity underscores the central role of the HLA-DQ8 molecule in initiating the T-cell mediated inflammatory response to this gliadin epitope. nih.gov
HLA-DQ8 Peptide Binding Motif and Anchor Residues
The binding of peptides to HLA-DQ8 is dictated by a specific binding motif, which involves key anchor residues within the peptide sequence that fit into corresponding pockets of the HLA molecule. For HLA-DQ8, the peptide binding groove favors peptides with negatively charged amino acids at the p1 and p9 anchor positions. oup.comoup.com However, it can also accommodate glutamine (Q) residues at these positions, which is the case for the native Gliadin peptide A (206-217). oup.comoup.com Specifically, residue Q208 is predicted to bind at the p1 position, while Q216 occupies the p9 position. oup.com Molecular modeling has confirmed that this is the only binding register where non-preferred residues are absent from the anchor positions. oup.com
The HLA-DQ8 binding motif also has preferences for other positions. Bulky residues are accommodated at position p4, but basic residues are not permitted. oup.comoup.com Position p6 is more restrictive, not allowing bulky hydrophobic residues, although it can accept aspartate. oup.comoup.com The central part of the core peptide (residues 209-215, corresponding to p2-p8) is highly sensitive to substitutions, with most changes completely abolishing T cell recognition. oup.com
Table 1: HLA-DQ8 Binding Motif Preferences for Gliadin Peptide A (206-217)
| Anchor Position | Preferred Residues/Characteristics | Residue in Gliadin Peptide A (206-217) |
| p1 | Negatively charged (e.g., Glu), Gln | Gln (Q208) |
| p4 | Bulky, non-basic | Phe (F211) |
| p6 | Small | Pro (P213) |
| p9 | Negatively charged (e.g., Glu), Gln | Gln (Q216) |
This table summarizes the known binding preferences of HLA-DQ8 at key anchor positions and the corresponding residues found in Gliadin peptide A (206-217).
Influence of Deamidation on HLA-DQ Binding Affinity
Deamidation, the enzymatic conversion of glutamine (Gln) to glutamic acid (Glu) by tissue transglutaminase (tTG), significantly enhances the binding affinity of gliadin peptides for HLA-DQ molecules. researchgate.netresearchgate.net While native Gliadin peptide A (206-217) can bind to HLA-DQ8, this binding is stabilized after deamidation. researchgate.net The introduction of a negatively charged glutamic acid residue at key anchor positions, particularly p1 and p9, improves the peptide's fit within the HLA-DQ8 binding groove. oup.comoup.com
Studies have shown that substituting the glutamine residues at positions p1 (Q208) and/or p9 (Q216) with glutamic acid leads to a considerable increase in the sensitivity of T cell recognition. nih.govresearchgate.net This enhanced recognition is consistent with predictions from energy minimization studies, which indicate a better binding of the deamidated peptide to HLA-DQ8. nih.govresearchgate.net Mass-spectrometric analysis has confirmed the deamidation of glutamine 208 and 216 in gliadin fragments treated with transglutaminase. direct-ms.org Synthetic peptides with glutamic acid at one or both of these positions showed a greatly increased stimulatory capacity for DQ8-restricted T cell clones. direct-ms.org This enzymatic modification is therefore a critical step in amplifying the immune response to this gliadin epitope. researchgate.net
Structural Modeling of Gliadin Peptide A (206-217) in HLA-DQ8
Molecular modeling has been instrumental in elucidating the three-dimensional structure of the HLA-DQ8 molecule in complex with Gliadin peptide A (206-217). oup.comnih.gov These models confirm a single, unique binding register for the peptide. oup.comoup.com In this conformation, the glutamine residues at positions 208 and 216 are situated in the p1 and p9 pockets of the HLA-DQ8 binding groove, respectively. oup.com
The structure reveals that the p1 pocket of HLA-DQ8 is versatile, capable of accepting not only the native glutamine but also glutamic acid, asparagine, or even alanine. oup.com The modeling further predicts that the conversion of the glutamine residues at p1 and p9 to glutamic acid (a result of deamidation) results in a more stable complex, as indicated by energy minimization calculations. nih.govresearchgate.net The conformation of the gliadin peptide within the binding groove is influenced by the presence of a proline residue at position p6. oup.com These structural insights provide a molecular basis for the peptide's specific interaction with HLA-DQ8 and the enhanced immunogenicity following deamidation.
Comparative Analysis with HLA-DQ9 Presentation
A comparative analysis with the closely related HLA-DQ9 molecule reveals important differences in peptide presentation. HLA-DQ9 (DQB10303) differs from the beta chain of HLA-DQ8 (DQB10302) by a single amino acid at position β57, where DQ9 has an aspartate (Asp) and DQ8 has an alanine. oup.com This single change is predicted to alter the peptide binding motif, particularly at the p9 pocket. oup.com
Despite this difference, native Gliadin peptide A (206-217) can be recognized by T cell clones in the context of HLA-DQ9. oup.comnih.gov However, the response to the deamidated form of the peptide is significantly different. The double-substituted gliadin peptide variant, with glutamic acid at both p1 and p9, is recognized by T cells when presented by HLA-DQ9, but with a 10-fold lower sensitivity compared to its presentation by HLA-DQ8. oup.comnih.govresearchgate.net This finding represents the first reported instance of a peptide with a glutamic acid at the p9 position binding to a β57Asp-positive MHC class II allele. nih.govresearchgate.net
Table 2: T-cell Response to Gliadin Peptide A (206-217) Variants Presented by HLA-DQ8 vs. HLA-DQ9
| Peptide Variant | Presenting Molecule | Relative T-cell Sensitivity |
| Native Peptide (p1Q, p9Q) | HLA-DQ8 | Baseline |
| Native Peptide (p1Q, p9Q) | HLA-DQ9 | Recognized |
| Deamidated Peptide (p1E, p9E) | HLA-DQ8 | Significantly Increased |
| Deamidated Peptide (p1E, p9E) | HLA-DQ9 | ~10-fold lower than HLA-DQ8 |
This table provides a comparative overview of the T-cell response to native and deamidated Gliadin peptide A (206-217) when presented by HLA-DQ8 and HLA-DQ9, based on dose-response curves. researchgate.net
Antigen Presentation by Antigen-Presenting Cells (APCs)
Antigen-presenting cells (APCs), such as dendritic cells and B-lymphocytes, are crucial for initiating the T-cell response to gliadin peptides. mdpi.comaopwiki.org These cells internalize gluten proteins, process them into smaller peptides, and present them on their surface via HLA class II molecules. nih.gov In the context of Gliadin peptide A (206-217), APCs expressing HLA-DQ8 present the peptide to specific CD4+ T cells. aopwiki.org
Unlike many other exogenous antigens, some gliadin peptides, such as the 33-mer which contains multiple T-cell epitopes, are resistant to complete gastrointestinal digestion and can be presented by APCs without the need for further intracellular processing. nih.govnih.gov Studies using both live and fixed APCs have shown that deamidated gliadin peptides are effectively presented. nih.gov Dendritic cells derived from celiac disease patients have been shown to exhibit superior antigen presentation capabilities, with enhanced expression of HLA-DQ and co-stimulatory molecules like CD86 upon exposure to gliadin fragments. mdpi.com This heightened presentation by APCs amplifies the activation of gluten-specific T cells, driving the inflammatory cascade. mdpi.comaopwiki.org
T Cell Recognition and Activation
CD4+ T-Cell Responses
The adaptive immune response to Gliadin peptide A (206-217) is dominated by CD4+ T-cells, which recognize the peptide when presented by HLA-DQ8 molecules on antigen-presenting cells.
Proliferative Responses to Native and Deamidated Gliadin Peptide A (206-217)
The minimal core sequence required for T-cell stimulation has been identified as the 12-amino-acid fragment, Gliadin peptide A (206-217), with the sequence SGQGSFQPSQQN. nih.govresearchgate.net The immunogenicity of this peptide is dramatically enhanced by a post-translational modification known as deamidation. unina.it This reaction is catalyzed by the enzyme tissue transglutaminase (tTG), which is found in the intestinal mucosa. unina.itbiorxiv.org
tTG specifically converts glutamine (Q) residues within the peptide to glutamic acid (E). biorxiv.org This conversion to a negatively charged amino acid significantly increases the binding affinity of the peptide for the HLA-DQ8 molecule, leading to a much stronger proliferative response from specific CD4+ T-cell clones. unina.itbiorxiv.orgnih.gov Studies have demonstrated that replacing one or both of the glutamine residues at key anchor positions (p1 and p9) with glutamic acid results in a greatly increased stimulatory capacity for these T-cell clones. biorxiv.org While deamidation strongly enhances reactivity, T-cell responses can also be mounted against the native, non-deamidated form of the peptide, although these responses are typically weaker. In children with celiac disease, T-cell reactivity is observed against both native and, more potently, deamidated gliadin.
Impact of Amino Acid Substitutions on T-Cell Recognition
The specificity of the T-cell response has been meticulously mapped using synthetic peptide analogues with single amino acid substitutions. These studies reveal critical residues for T-cell recognition. Any substitution within the central core of the peptide (residues 209-215, corresponding to positions p2-p8) was found to completely abolish T-cell recognition. nih.gov This indicates that the T-cell receptor makes crucial contacts with this specific portion of the peptide.
In contrast, substitutions at the anchor positions, particularly p1 and p9, have different effects. As noted, replacing glutamine (Q) with glutamic acid (E) at p1 and/or p9 enhances T-cell recognition, consistent with improved binding to the HLA-DQ8 molecule. nih.govbiorxiv.org However, a Q to K (lysine) substitution at p9 is not tolerated. nih.gov These findings underscore that T-cell recognition of the DQ8-gliadin peptide complex is highly dependent on the original peptide sequence. nih.gov
Table 1: Effect of Amino Acid Substitutions in Gliadin Peptide A (206-217) on T-Cell Recognition
| Position | Original Amino Acid | Substitution | Effect on T-Cell Proliferation | Reference |
| p1 (206) | S | - | - | nih.gov |
| p2 (209) | G | A, K, S, Y | Abolished | nih.gov |
| p3 (210) | S | A, K, T | Abolished | nih.gov |
| p4 (211) | F | A, K, Y | Abolished | nih.gov |
| p5 (212) | Q | A, E, K, N | Abolished | nih.gov |
| p6 (213) | P | A, K, S | Abolished | nih.gov |
| p7 (214) | S | A, K, T | Abolished | nih.gov |
| p8 (215) | Q | A, E, K, N | Abolished | nih.gov |
| p9 (216) | Q | E | Enhanced | nih.govbiorxiv.org |
| p9 (216) | Q | A, N | Reduced to 50% | nih.gov |
| p9 (216) | Q | K | Not tolerated | nih.gov |
Role of T-Cell Receptor (TCR) Recognition
The activation of CD4+ T-cells by the Gliadin peptide A (206-217) is a classic example of a T-cell receptor (TCR)-mediated event. The TCR on the surface of the T-cell physically interacts with the molecular complex formed by the peptide and the HLA-DQ8 molecule on the surface of an antigen-presenting cell. nih.gov The high degree of specificity, where minor changes to the peptide's core sequence eliminate the response, highlights the precise nature of this TCR interaction. nih.gov
While structural studies have provided detailed views of how TCRs dock with other gliadin peptide-HLA complexes, the principles are conserved. nih.gov The interaction is a trimolecular one, and the affinity of this binding is a key determinant of the strength of the downstream immune signal. The deamidation of the peptide enhances its fit within the HLA-DQ8 groove, which in turn creates a more stable target for recognition by the specific TCRs, leading to a more robust T-cell activation. biorxiv.orgnih.gov
CD8+ T-Cell Responses
While the response to Gliadin peptide A (206-217) is primarily mediated by CD4+ T-cells, the broader family of gliadin proteins does contain peptides capable of activating CD8+ T lymphocytes.
Activation of CD8+ T Lymphocytes by Gliadin Peptides
A hallmark of celiac disease is the extensive infiltration of the intestinal mucosa by CD8+ T-cells. Research has shown that certain gliadin-derived peptides can directly activate these CD8+ T-cells in a manner restricted by HLA class I molecules, a separate pathway from the CD4+ T-cell activation. For instance, a specific peptide known as pA2 has been shown to be recognized by CD8+ T-cells in HLA-A2 positive celiac disease patients. This recognition leads to the activation of the CD8+ T-cells, which then release pro-inflammatory cytokines like interferon-γ and can induce apoptosis (cell death) in intestinal epithelial cells.
However, the existing scientific literature focuses on other gliadin fragments, such as pA2, as the primary triggers for these HLA class I-restricted CD8+ T-cell responses. There is currently no direct evidence to suggest that the specific Gliadin peptide A (206-217) is a significant activator of CD8+ T lymphocytes. The immunological response to this particular peptide is predominantly, if not exclusively, driven by CD4+ T-cells in the context of HLA-DQ8.
Innate Immune Responses Associated with Gliadin Peptides
General Gliadin-Induced Innate Immune Activation
Ingestion of gluten, a protein composite found in wheat and related grains, initiates a cascade of events in the small intestine of susceptible individuals. The partial digestion of gluten produces various peptides, including gliadin fragments, that can trigger both innate and adaptive immune responses. The innate immune system, as the body's first line of defense, responds rapidly to these peptides, leading to inflammation and tissue stress.
While a significant body of research has focused on peptides like the 33-mer and p31-43 as potent inducers of innate immunity, the specific roles of other fragments, such as Gliadin peptide A (206-217), are less well-defined. This dodecapeptide has been a subject of investigation, particularly concerning its potential toxicity and immunogenicity. nih.govesi.academy Studies have explored its homology with the adenovirus 12 E1b protein, although a direct link to celiac disease pathogenesis via this mechanism has not been conclusively supported. mdpi.com
The innate response to gliadin is multifaceted, involving the activation of various cell types and signaling pathways that contribute to the breakdown of intestinal barrier function and the creation of a pro-inflammatory environment.
A critical early event in gliadin-induced immunopathology is the compromise of the intestinal barrier. Gliadin peptides have been shown to induce the release of zonulin, a protein that reversibly modulates the permeability of intestinal tight junctions. mdpi.comresearchgate.netresearchgate.net This increase in permeability allows gliadin peptides and other luminal antigens to cross the epithelial barrier and access the underlying lamina propria, where they can interact with immune cells. researchgate.net
The binding of certain gliadin peptides to the chemokine receptor CXCR3 on intestinal epithelial cells is a key step in initiating a MyD88-dependent signaling pathway that leads to zonulin release. mdpi.comresearchgate.net While this mechanism is well-documented for gliadin as a whole and for specific peptide sequences, direct evidence linking Gliadin peptide A (206-217) to zonulin release is not prominently featured in the current body of scientific literature. Research has identified other α-gliadin 20-mer synthetic peptides as being involved in binding to CXCR3 and subsequent zonulin release. wjgnet.comnih.gov The primary outcome of zonulin release is the disassembly of tight junction proteins, such as ZO-1 and occludin, leading to increased paracellular passage of macromolecules. psu.edunih.gov
Dendritic cells (DCs) are pivotal in bridging the innate and adaptive immune responses. Upon encountering pathogens or inflammatory signals, immature DCs undergo a maturation process, which enhances their ability to present antigens to T cells. Gliadin peptides have been demonstrated to be potent activators of DC maturation. nih.govsemanticscholar.orgresearchgate.net This activation is characterized by the increased expression of maturation markers and costimulatory molecules on the DC surface.
Specifically, studies have shown that peptic digests of gliadin can lead to the upregulation of the following molecules on human monocyte-derived DCs mdpi.comnih.govsemanticscholar.org:
| Marker | Function |
| CD80 | Costimulatory molecule for T cell activation |
| CD83 | Maturation marker for dendritic cells |
| CD86 | Costimulatory molecule for T cell activation |
| HLA-DR | MHC class II molecule for antigen presentation |
This maturation process is accompanied by an increased capacity to stimulate the proliferation of T cells and the secretion of various pro-inflammatory cytokines and chemokines. nih.gov The signaling pathways involved in gliadin-induced DC maturation include the activation of MAPKs (ERK1/2, JNK, and p38 MAPK) and the NF-κB pathway. nih.gov While these findings apply to gliadin digests containing a mixture of peptides, specific research singling out Gliadin peptide A (206-217) as a direct trigger for DC maturation and the expression of these particular costimulatory molecules is limited. However, it is known that a challenge with a gliadin peptide can increase the percentage of CD80+ cells in the lamina propria. google.com
Interleukin-15 (IL-15) is a key cytokine in the pathogenesis of celiac disease, playing a central role in the innate immune response to gliadin. nih.govresearchgate.net IL-15 is overexpressed in the intestinal mucosa of celiac disease patients and is induced by certain gliadin peptides. nih.govresearchgate.net This cytokine has pleiotropic effects, including the activation and proliferation of intraepithelial lymphocytes (IELs) and the promotion of a pro-inflammatory environment. researchgate.netnih.govgoogle.com
The gliadin peptide p31-43, in particular, has been shown to be a potent inducer of IL-15 from lamina propria macrophages and dendritic cells. nih.gov The upregulation of IL-15 by gliadin peptides can occur rapidly and contributes to the disruption of immune homeostasis in the gut. researchgate.netresearchgate.net While the role of IL-15 in the response to gliadin is well-established, there is a lack of specific studies demonstrating that Gliadin peptide A (206-217) directly induces IL-15 production. The primary focus of research on IL-15 induction has been on other gliadin fragments. nih.govgoogle.comresearchgate.net
Intraepithelial lymphocytes (IELs) are a key component of the gut's immune system, residing within the epithelial layer. In celiac disease, there is a characteristic increase in the number of IELs, which become activated and contribute to epithelial cell damage. The activation of IELs is largely driven by IL-15, which is induced by gliadin peptides. nih.govgoogle.com
IL-15 stimulates the effector functions of IELs, leading to the production of cytotoxic molecules and pro-inflammatory cytokines. nih.gov This results in the killing of enterocytes, which may express stress-induced ligands recognized by receptors on IELs. google.com Some studies suggest that certain gliadin peptides can directly or indirectly lead to an increase in IELs. For instance, an in vivo challenge with α-gliadin residues 56-75 was shown to increase IELs in biopsy tissue within hours. While research has been conducted on the effects of A-gliadin peptide residue 202-220 (which encompasses the 206-217 sequence) on IELs, the specific and direct role of Gliadin peptide A (206-217) in the activation of IELs remains an area for further investigation. wjgnet.com
The immune response to gluten is complex, involving both innate and adaptive mechanisms that are triggered by different gliadin peptides. nih.gov It is now understood that certain peptides are primarily responsible for activating the innate immune system, while others are potent stimulators of the adaptive immune response.
| Immune Response | Key Peptide Examples | Primary Mechanism |
| Innate Immunity | p31-43 | Induces IL-15, increases intestinal permeability, activates DCs. Does not require HLA-DQ2/DQ8 binding. nih.govresearchgate.net |
| Adaptive Immunity | 33-mer | Resistant to digestion, deamidated by tTG, binds with high affinity to HLA-DQ2/DQ8, leading to CD4+ T cell activation. nih.gov |
The peptide p31-43 is a well-characterized innate immune trigger. It can induce IL-15 and enterocyte apoptosis without binding to HLA-DQ2 or DQ8 molecules and without directly stimulating T cells. researchgate.net In contrast, peptides like the 33-mer are potent activators of the adaptive immune system due to their resistance to digestion and their high affinity for HLA-DQ2/DQ8 molecules after deamidation by tissue transglutaminase (tTG). nih.gov
Gliadin peptide A (206-217) has been shown to be recognized by the immune system, as evidenced by the production of monoclonal antibodies against it. mdpi.com Furthermore, it has been identified that this peptide can be presented by HLA-DQ9, suggesting a role in the adaptive immune response in individuals with this specific HLA type. This points to its primary role as an adaptive immune trigger in a specific genetic context, distinguishing it from peptides that are considered universal innate immune activators. The interplay between these different peptide-driven pathways ultimately orchestrates the full-blown inflammatory response seen in celiac disease.
B Cell Responses and Antibody Generation
B-Cell Activation by Deamidated Gliadin Peptides
The activation of B-cells is a pivotal step in the pathogenesis of celiac disease. athenslab.gr Gliadin, a component of gluten, undergoes deamidation, a post-translational modification catalyzed by the enzyme tissue transglutaminase (tTG). athenslab.grwikipedia.org This reaction converts specific, neutrally charged glutamine residues within the gliadin peptide into negatively charged glutamic acid residues. researchgate.netnih.gov This modification is crucial because the immune system recognizes these deamidated gliadin peptides as foreign antigens, triggering an immune response that leads to B-cell activation. athenslab.gr The deamidation significantly enhances the immunogenicity of gliadin peptides, making them potent stimulators of the immune system. researchgate.netvibrant-wellness.com B-cells, particularly those specific to TG2 or DGP, can take up these modified peptides, initiating the cascade of events that leads to antibody production. frontiersin.orgoup.com Studies using B-cell transfectants have shown that DGP-specific B-cells are highly efficient at binding deamidated gliadin peptides. researchgate.net
Role of T-Cell Help in B-Cell Response
The B-cell response is not an isolated event; it is critically dependent on help from gluten-specific CD4+ T-cells. plos.orgfrontiersin.org This collaboration is often explained by the "hapten-carrier-like model". frontiersin.org In this model, TG2 can form covalent complexes with gliadin peptides. frontiersin.orgpnas.org B-cells that are specific for TG2 can bind these TG2-gluten complexes via their B-cell receptor (BCR), internalize them, and then process and present the deamidated gluten peptide component on their HLA-DQ molecules to gluten-specific T-cells. frontiersin.orgpnas.orgnih.gov
Generation of Deamidated Gliadin Peptide (DGP) Specific Antibodies
The culmination of B-cell activation and T-cell help is the production of antibodies that specifically target deamidated gliadin peptides. athenslab.grdiametra.com These antibodies, known as anti-DGP antibodies, are a hallmark of celiac disease and are highly specific markers for diagnosis. athenslab.grresearchgate.netdiametra.com Both IgA and IgG classes of anti-DGP antibodies are produced. athenslab.gr The presence of these antibodies in the blood is a strong indicator of the disease, as they are rarely found in healthy individuals or those with other intestinal disorders. diametra.comrochester.edu The use of deamidated peptides in diagnostic assays has significantly improved the sensitivity and specificity of testing for celiac disease compared to older tests that used native gliadin. researchgate.netdiametra.com Research has identified specific short deamidated gliadin peptides, such as an 8-mer peptide, that are recognized by IgA antibodies in celiac disease patients. plos.org Deamidation of this 8-mer peptide was shown to significantly increase the reactivity of IgA antibodies from these patients. plos.org
| Antibody Type | Target | Clinical Significance in Celiac Disease |
| Anti-DGP IgA | Deamidated Gliadin Peptides | Highly specific diagnostic marker for celiac disease. athenslab.gr Levels decrease on a gluten-free diet. athenslab.gr |
| Anti-DGP IgG | Deamidated Gliadin Peptides | Useful for diagnosis, particularly in individuals with IgA deficiency. athenslab.grceliac.org |
| Anti-tTG IgA | Tissue Transglutaminase (TG2) | A primary serological marker for celiac disease, often used in conjunction with anti-DGP tests. wikipedia.orgnih.gov |
Relationship between B-Cell Epitopes and T-Cell Epitopes
An epitope is the specific part of an antigen that is recognized by the immune system. In the context of gliadin, there are both B-cell epitopes (recognized by antibodies on B-cells) and T-cell epitopes (recognized by T-cell receptors after being presented by HLA molecules). researchgate.net A key finding in celiac disease research is that the B-cell and T-cell epitopes on gliadin peptides are often closely related and can even overlap. researchgate.netbiorxiv.org
Deamidation by TG2 is a critical factor that enhances the binding of peptides to both B-cell receptors and the HLA-DQ molecules required for T-cell presentation. researchgate.netnih.gov For instance, the sequence QPEQPFP, which results from the deamidation of QQPFP, has been identified as a common target for gluten-specific antibodies (a B-cell epitope). biorxiv.orgnih.gov This same sequence motif is also found within or overlapping with several immunodominant T-cell epitopes, such as DQ2.5-glia-ω1 and DQ2.5-glia-ω2. biorxiv.org This overlap suggests a coordinated immune attack where the same modified regions of gliadin can stimulate both arms of the adaptive immune system. However, not all major T-cell epitopes are also major B-cell targets. biorxiv.org For example, the immunodominant T-cell epitopes DQ2.5-glia-α1 and DQ2.5-glia-α2 are not major targets for the B-cell response, possibly because T-cells specific for these epitopes primarily interact with TG2-specific B-cells rather than gluten-specific B-cells. biorxiv.org
| Gliadin Epitope Type | Recognition | Key Features | Example Sequence Motif |
| T-Cell Epitope | Recognized by T-Cell Receptors when presented by HLA-DQ molecules. mdpi.com | Binding to HLA-DQ2/DQ8 is strongly enhanced by deamidation. wikipedia.orgmdpi.com Often rich in proline. nih.gov | DQ2.5-glia-α1, DQ2.5-glia-ω2 biorxiv.org |
| B-Cell Epitope | Recognized by B-Cell Receptors (antibodies). nih.gov | Recognition is often enhanced by deamidation. researchgate.netnih.gov Can be linear or discontinuous (3D structure). vibrant-wellness.complos.org | QPEQPFP biorxiv.orgnih.gov |
This structural relationship, where T-cell and B-cell epitopes are linked on the same molecule, facilitates the efficient collaboration between T-cells and B-cells, driving the robust antibody response characteristic of celiac disease. biorxiv.org
Preclinical Research Models and Methodologies
In Vitro Immunological Assays
In vitro assays are fundamental for dissecting the specific cellular and molecular responses to Gliadin peptide A (206-217). These methods allow for controlled examination of immune cell activation and tissue-level responses.
T-Cell Proliferation Assays
T-cell proliferation assays are a cornerstone for assessing the immunogenicity of Gliadin peptide A (206-217). These assays measure the proliferation of T-cells in response to antigen presentation.
Methodology : Peripheral blood mononuclear cells (PBMCs) or isolated T-cell clones from celiac disease patients are cultured with antigen-presenting cells (APCs) in the presence of Gliadin peptide A (206-217). Proliferation is typically quantified by the incorporation of radiolabeled thymidine (B127349) or by using dye dilution assays.
Research Findings : Studies have demonstrated that Gliadin peptide A (206-217) can stimulate the proliferation of specific T-cell clones isolated from the small intestine of celiac disease patients. oup.com For instance, T-cell clones have shown a proliferative response when stimulated with this peptide in the context of HLA-DQ8. oup.comresearchgate.net Substitution analysis of the peptide has revealed that certain amino acid residues are critical for T-cell recognition and subsequent proliferation. oup.com
Cytokine Secretion Analysis
The analysis of cytokine secretion provides insights into the type of immune response elicited by Gliadin peptide A (206-217).
Methodology : Supernatants from T-cell proliferation assays or other cell culture systems are collected and analyzed for the presence of various cytokines using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or Cytometric Bead Array (CBA).
Research Findings : In response to gliadin peptides, activated T-cells from celiac disease patients typically produce a Th1-type cytokine profile, characterized by the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). nih.govplos.org Studies using HLA-DQ8 transgenic mice immunized with gliadin peptides have shown that both native and deamidated peptides can induce IFN-γ secretion. researchgate.net The inflammatory response to gliadin can also involve the production of other cytokines such as IL-1β and IL-18. plos.org
Ex Vivo Intestinal Organ Culture Systems
Ex vivo intestinal organ culture systems offer a model that bridges the gap between in vitro cell cultures and in vivo animal models, allowing for the study of the peptide's effect on intact intestinal tissue.
Methodology : Small intestinal biopsy specimens from individuals with celiac disease (in remission) or from gluten-sensitive animal models are cultured in a specialized medium. nih.govuniupo.it The tissue is then challenged with Gliadin peptide A (206-217), and subsequent changes in morphology and immune markers are assessed. nih.govuniupo.it
Research Findings : Early organ culture studies demonstrated that toxic gliadin fractions could prevent the histological recovery of damaged celiac mucosa. psu.edu More recent ex vivo systems using intestines from gluten-sensitive mice have shown that exposure to gliadin-derived peptides for as little as 16 hours can recapitulate key features of celiac disease, including altered villi morphology, increased intestinal permeability, and the induction of pro-inflammatory cytokines like IL-15, IL-17, and IFN-γ. nih.govuniupo.it Instillation of the synthetic A-gliadin peptide (residues 206-217) into the duodenum of treated celiac patients has been shown to induce a decrease in disaccharidase activities and cause abnormalities in mucosal histology. tandfonline.com
In Vivo Animal Models
Animal models are indispensable for studying the complex interplay of genetic predisposition and environmental triggers in the development of celiac-like enteropathy.
Immunization Protocols and Antigen Challenge
To elicit an immune response to Gliadin peptide A (206-217) in animal models, specific immunization and challenge protocols are employed.
Methodology : Mice can be sensitized to gliadin through various routes, including intragastric or intranasal administration, often in conjunction with an adjuvant like cholera toxin to enhance the immune response. researchgate.netmanchester.ac.uk Following sensitization, the mice are challenged with the specific gliadin peptide, and the subsequent immune response is analyzed. nih.govnih.gov
Research Findings : Intragastric immunization of HLA-DQ8 mice with a chymotryptic digest of recombinant α-gliadin and cholera toxin as an adjuvant led to the identification of immunodominant epitopes and a CD4+ T-cell-mediated response. researchgate.net This response was characterized by the preferential secretion of IFN-γ. researchgate.net Oral administration of a Lactococcus lactis strain engineered to secrete a deamidated DQ8 gliadin epitope in sensitized NOD AB° DQ8 transgenic mice resulted in the suppression of local and systemic T-cell responses, associated with an increase in IL-10, TGF-β, and Foxp3+ regulatory T-cells. nih.gov In vivo antigen challenge in human subjects with celiac disease has also been used to identify dominant T-cell epitopes. direct-ms.org
Peptide Synthesis and Modification for Research
The synthesis and modification of gliadin peptides, including the A (206-217) sequence, are fundamental for research into their immunogenicity and role in celiac disease. These synthetic peptides allow for precise in vitro and in vivo studies of T-cell responses.
A common modification investigated is the deamidation of glutamine (Q) residues to glutamic acid (E), a process that can be catalyzed by the enzyme tissue transglutaminase (tTG). direct-ms.orgplos.org This modification is significant because it can dramatically increase the binding affinity of gliadin peptides to HLA-DQ2 and HLA-DQ8 molecules, thereby enhancing their stimulatory capacity for T-cells. direct-ms.org For instance, synthetic peptides of the gliadin (206-217) sequence with glutamine residues at positions 208 and 216 replaced by glutamic acid showed a greatly increased ability to stimulate DQ8-restricted T-cell clones. direct-ms.org
Researchers utilize solid-phase peptide synthesis to create panels of overlapping or modified peptides. researchgate.netmdpi.com These synthetic peptides are then used in T-cell proliferation assays to map immunodominant epitopes. researchgate.net For example, a panel of synthetic peptides covering the entire sequence of a recombinant α-gliadin was used to identify two immunodominant epitopes in HLA-DQ8 mice. researchgate.net Dose-response curves for wild-type and substituted analogues (e.g., p1E, p9E) of gliadin peptide 206-217 have been generated to analyze the impact of specific amino acid substitutions on T-cell activation in the context of different HLA-DQ alleles. researchgate.net
The purity of these synthetic peptides is crucial for accurate experimental results and is typically assessed by methods like reversed-phase high-performance liquid chromatography (HPLC). researchgate.net The ability to synthesize both native and deamidated forms of gliadin peptides has been instrumental in demonstrating that in some models, deamidation is not a prerequisite for initiating a gluten response, although it often enhances it. researchgate.net
Table 2: Examples of Synthetic Gliadin Peptide Modifications and Their Research Applications
| Peptide/Modification | Research Application | Key Finding | Reference |
| Gliadin (206-217) with Q to E substitutions at positions 208 and 216 | To assess the effect of deamidation on T-cell stimulation | Greatly increased stimulatory capacity for DQ8-restricted T-cell clones. | direct-ms.org |
| Panel of overlapping synthetic peptides of recombinant α-gliadin | To map immunodominant epitopes in HLA-DQ8 mice | Identified two immunodominant regions (aa 120-139 and 220-239). | researchgate.net |
| Wild-type and substituted analogues (p1E, p9E) of gliadin (206-217) | To analyze dose-dependent T-cell responses in the context of HLA-DQ9 | DQ9 can present the gliadin peptide to T-cell clones, and responses are influenced by specific substitutions. | researchgate.net |
Structural and Biophysical Characterization Methods
Understanding the three-dimensional structure and biophysical properties of gliadin peptide A (206-217) and its interaction with MHC molecules is critical for elucidating its role in the immune response. A variety of advanced techniques are employed for this purpose.
Mass spectrometry (MS) is a powerful tool for analyzing gliadin peptides. It has been used to identify and characterize proteolytic fragments of gliadin. direct-ms.org Specifically, MS analysis of gliadin fragments treated with tissue transglutaminase confirmed the deamidation of specific glutamine residues, such as those at positions 208 and 216 within the 206-217 peptide. direct-ms.org This provided direct evidence for the post-translational modification that enhances the peptide's immunogenicity. direct-ms.org
Structural modeling and computational docking experiments are used to predict and analyze the binding of gliadin peptides to HLA-DQ molecules. d-nb.info These models help to understand the structural basis for the increased affinity of deamidated peptides. For example, modeling can show how the introduction of a negatively charged glutamic acid residue at a key anchor position improves the peptide's fit within the binding groove of the HLA-DQ8 molecule. direct-ms.org
Reversed-phase high-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of gliadin peptides from complex mixtures, such as enzymatic digests of whole gliadin. nih.gov This method was used to isolate and purify a dodecapeptide from a toxic fraction of gliadin digest, which was subsequently identified and characterized. nih.gov
Other biophysical methods such as dynamic light scattering (DLS) have been used to evaluate the oligomerization state of gliadin peptides in solution. d-nb.info Furthermore, techniques like fluorescence and electron microscopy have revealed the self-assembly capabilities of gliadin digests. d-nb.info
Table 3: Methods for Structural and Biophysical Characterization of Gliadin Peptide A (206-217)
| Method | Application | Information Gained | Reference |
| Mass Spectrometry (MS) | Analysis of tTG-treated gliadin fragments | Confirmed deamidation of Gln 208 and Gln 216 in the gliadin (206-217) peptide. | direct-ms.org |
| Structural Modeling | Predicting peptide-MHC interactions | Visualized how deamidation enhances the binding of gliadin peptides to HLA-DQ8. | direct-ms.org |
| Reversed-Phase HPLC | Purification of gliadin peptides | Isolated specific, biologically active peptides from complex gliadin digests. | nih.gov |
| X-ray Crystallography | Determining the 3D structure of peptide-MHC complexes | Provided detailed insights into the binding geometry of gliadin epitopes to HLA-DQ2.5. | nih.gov |
| Surface Plasmon Resonance (SPR) | Measuring binding affinities | Quantified the monomeric affinity of TCR-like antibodies to peptide-MHC complexes. | nih.gov |
Immunomodulation and Preclinical Therapeutic Targeting Strategies
Approaches to Inhibit T-Cell Activation
The activation of specific CD4+ T-cells in the small intestine lamina propria upon encountering gliadin peptides presented by antigen-presenting cells (APCs) is a critical step in the inflammatory cascade of celiac disease. mdpi.com Therefore, inhibiting this activation is a primary goal for therapeutic intervention. Several preclinical approaches are being explored.
One major strategy involves the induction of immune tolerance. This can be achieved by administering altered or analogue versions of immunogenic peptides that can bind to the HLA-DQ molecules but fail to trigger a T-cell response. nih.govnih.gov The idea is that these non-stimulatory analogues could competitively block the binding of the pathogenic peptide or induce a state of T-cell anergy (unresponsiveness). For instance, substitutions of key amino acid residues within a gliadin peptide can abolish T-cell recognition. oup.comnih.gov Research on the gliadin 206-217 peptide has shown that any amino acid substitution within its central core region (residues 209-215) completely abrogates T-cell recognition, highlighting the potential for creating non-toxic analogues for immunotherapy. oup.com
Another approach to induce tolerance involves the use of nanoparticles to deliver gliadin antigens to the immune system in a non-inflammatory context. mdpi.com For example, the TAK-101 platform encapsulates gliadin within nanoparticles that are taken up by tolerogenic APCs in the liver. This leads to the release of anti-inflammatory cytokines like IL-10 and TGF-β and promotes the development of regulatory T-cells (Tregs) that can suppress the activity of pathogenic gliadin-specific T-cells. mdpi.com
Furthermore, direct modulation of the cytokine environment is being investigated. The administration of immunomodulatory cytokines, such as IL-10, has been shown to suppress gliadin-specific T-cell activation. mdpi.com IL-10 can interfere with antigen presentation by reducing the expression of co-stimulatory molecules on APCs and suppress the pro-inflammatory IFN-γ response to gliadin. mdpi.com Genetically engineering dendritic cells to produce IL-10 while presenting gliadin peptides is another advanced strategy that has been shown to inhibit pathogenic T-cells and promote the differentiation of regulatory T-cells in vitro. mdpi.com
Strategies for Modulating Peptide-HLA Binding
The interaction between the gliadin peptide and specific Human Leukocyte Antigen (HLA) molecules, primarily HLA-DQ2 and HLA-DQ8, is a prerequisite for T-cell activation in celiac disease. mdpi.commdpi.com The A-gliadin (206-217) peptide has been specifically identified as an HLA-DQ8 restricted T-cell stimulatory peptide. oup.com Strategies aimed at preventing or modulating this binding are therefore a promising therapeutic avenue.
A key event that enhances the binding affinity of many gliadin peptides to HLA molecules is the enzymatic modification by tissue transglutaminase (tTG). nih.gov This enzyme deamidates specific glutamine (Q) residues into glutamic acid (E), introducing a negative charge that fits favorably into the binding groove of HLA-DQ2 or HLA-DQ8 molecules, thereby increasing the peptide's immunogenicity. nih.govnih.govresearchgate.net
Research has focused on creating peptide analogues that can either block this binding or bind without stimulating an immune response. This involves strategic amino acid substitutions. For the A-gliadin (206-217) peptide, its interaction with HLA-DQ8 and the non-disease-associated HLA-DQ9 has been studied in detail using substituted analogues. oup.comresearchgate.net These studies provide critical insights into how modifying the peptide can alter T-cell responses.
Key Research Findings on A-Gliadin (206-217) Analogues:
Substitution Analysis: A study systematically substituted each amino acid in the core region of the A-gliadin (206-217) peptide. It was found that any substitution between residues 209 and 215 (the p2-p8 positions relative to the binding frame) completely abolished its recognition by T-cells in the context of HLA-DQ8. oup.comoup.com This indicates that the central part of the peptide is crucial for T-cell receptor interaction.
Deamidation Mimics: The effect of substituting glutamine (Q) with glutamic acid (E) at the anchor positions p1 and p9 was investigated. In the context of HLA-DQ8, a Q to E substitution at p9 enhanced T-cell recognition, mimicking the effect of natural deamidation. researchgate.net
HLA-DQ9 Interaction: When tested with HLA-DQ9, a Q to E substitution at p1 (p1E) resulted in more efficient T-cell recognition compared to the wild-type peptide. researchgate.net In contrast, a p9E substitution significantly reduced T-cell activation. researchgate.net Interestingly, a double-substituted analogue (p1E/p9E) showed that the enhanced recognition from the p1E substitution could compensate for the negative effect of the p9E substitution. researchgate.net
These findings demonstrate that targeted modifications to the A-gliadin (206-217) peptide can profoundly modulate its interaction with HLA molecules and the subsequent T-cell response. This forms the basis for developing "blocking peptides" that could competitively inhibit the binding of their pathogenic counterparts. mdpi.com
Table 1: T-Cell Response to A-Gliadin (206-217) Peptide Analogues in the context of HLA-DQ9
| Peptide Analogue | Substitution Details | T-Cell Response (Relative to Wild-Type) | Reference |
|---|---|---|---|
| Wild-Type | SGQGSFQPSQQN | Baseline | researchgate.net |
| p1E | E GQGSFQPSQQN | More efficient recognition | researchgate.net |
| p9E | SGQGSFQPSQE N | Significantly reduced activation | researchgate.net |
| p1/9E | E GQGSFQPSQE N | Compensated (similar to or greater than wild-type) | researchgate.net |
Enzymatic Approaches to Gluten Detoxification
Given that the toxicity of gliadin peptides stems from their resistance to normal human digestive enzymes, a logical therapeutic strategy is to supplement the digestive process with enzymes capable of breaking down these resistant fragments. researchgate.netnih.gov The high content of proline and glutamine residues in peptides like A-gliadin (206-217), which contains the proline-rich 'PSQQ' motif, makes them poor substrates for gastric and pancreatic proteases. researchgate.netsciepub.complos.org
The goal of enzymatic therapy is to degrade large, immunogenic gluten peptides into smaller, harmless fragments before they can cross the intestinal barrier and trigger an immune response. nih.gov Several promising enzymes, often called "glutenases," are in various stages of preclinical and clinical development.
Leading Enzymatic Candidates:
Prolyl Endopeptidases (PEPs): These enzymes are capable of cleaving peptide bonds at the C-terminal side of proline residues, a key to breaking down gluten's resistant sequences. sciepub.comnih.gov A well-studied example is AN-PEP, derived from the food-grade fungus Aspergillus niger. plos.orgbidmc.org AN-PEP has been shown to be highly effective at degrading immunogenic gluten epitopes under the acidic conditions of the stomach. plos.org
Cysteine Endoproteases: EP-B2, a glutamine-specific cysteine endoprotease from barley, is another potent glutenase. nih.gov It efficiently cleaves bonds after glutamine residues. Since immunotoxic peptides are rich in both proline and glutamine, a combination of EP-B2 with a PEP has been shown to work synergistically, resulting in more rapid and complete gluten detoxification than either enzyme alone. nih.gov
Dipeptidyl Peptidase IV (DPP-IV): This enzyme, which is naturally present in the intestinal brush border, cleaves off X-Pro dipeptides from the N-terminus. bidmc.org While its efficacy on its own is modest due to its substrate specificity and neutral pH optimum, it may enhance the activity of other glutenases when used in combination. bidmc.org
Plant-Derived Proteases: Actinidin, a cysteine protease from kiwifruit, has also demonstrated the ability to enhance gluten protein digestion. massey.ac.nz Notably, it can hydrolyze peptide bonds adjacent to proline residues within highly immunogenic peptides, suggesting its potential as a natural enzyme supplement. massey.ac.nz
While most studies test these enzymes on a mixture of gluten proteins or well-known immunogenic fragments like the 33-mer peptide, their mechanism of action—targeting proline and glutamine-rich sequences—makes them directly applicable to the detoxification of the A-gliadin (206-217) peptide. sciepub.comnih.gov The ultimate aim of this approach is to create an oral supplement that could protect individuals with celiac disease from inadvertent gluten exposure.
Future Directions and Research Gaps
Elucidation of Early Inflammatory Events
A critical area of ongoing research is the clarification of the very first inflammatory events initiated by gliadin peptides. While the adaptive immune response involving T-cells is well-documented, the initial innate immune response is less understood. Studies suggest that gliadin peptides can directly interact with the intestinal epithelium, leading to the release of pro-inflammatory cytokines. For instance, certain gliadin digestive products can bind to the chemokine receptor CXCR3, which is found to be overexpressed in active celiac disease. mdpi.com This binding can stimulate the recruitment of Myeloid differentiation primary response 88 (MyD88), which in turn induces the release of inflammatory mediators like interleukin-15 (IL-15) and zonulin. mdpi.com The role of CXCL10, a chemokine that binds to CXCR3, is also under investigation for its part in recruiting T cells to the epithelium, suggesting its involvement in the innate immune response to gliadin. nih.gov A deeper understanding of these early, T-cell independent events is essential for developing therapies that can intervene at the very beginning of the disease process.
Mechanisms of Antigen Entry into Mucosa
How gliadin peptides, including the A (206-217) fragment, cross the intestinal barrier to reach the lamina propria and trigger an immune response is a key question. One proposed mechanism is through increased intestinal permeability. nih.gov In individuals with celiac disease, the integrity of the tight junctions between intestinal epithelial cells is compromised. nih.gov The protein zonulin, when it interacts with specific gliadin peptides, can lead to an upregulation of paracellular permeability, essentially opening the door for these peptides to pass through. nih.gov An alternative route involves secretory IgA (sIgA) complexing with gliadin peptides in the apical region of the intestinal epithelium. nih.gov These complexes are then transported to the basal region of the lamina propria via the transferrin receptor CD71, bypassing the normal lysosomal degradation pathway. nih.gov Research into these transport mechanisms is vital for designing strategies to prevent these immunogenic peptides from reaching the immune cells in the lamina propria.
Unresolved Questions in Immune Recognition and Pathogenesis
The adaptive immune response to gliadin peptides is central to the pathology of celiac disease. This response is heavily dependent on the presentation of these peptides by specific human leukocyte antigen (HLA) molecules, primarily HLA-DQ2 and HLA-DQ8, on antigen-presenting cells (APCs) to CD4+ T cells. nih.gov A crucial step in this process is the modification of gliadin peptides by the enzyme tissue transglutaminase 2 (TG2). mdpi.com TG2 deamidates specific glutamine residues within the peptides, which enhances their binding to the HLA-DQ2 or HLA-DQ8 molecules, thereby strengthening the T-cell response. mdpi.com
Development of Novel Preclinical Immunomodulatory Strategies
The growing understanding of the molecular mechanisms behind celiac disease is paving the way for the development of novel therapies that go beyond dietary restrictions. omniascience.comfrontiersin.org These strategies aim to modulate the immune response to gluten and induce tolerance.
Several promising avenues are being explored in preclinical and early clinical stages:
Enzymatic Degradation: The use of enzymes that can break down immunogenic gluten peptides in the digestive tract before they can trigger an immune response is a key strategy. omniascience.comnih.gov These include prolyl endopeptidases (PEPs) and enzymes derived from germinating cereals. nih.gov
HLA Blockade: Since the presentation of gliadin peptides by HLA-DQ2 and HLA-DQ8 is a critical step, developing molecules that can block these binding sites is a logical therapeutic approach. nih.govomniascience.com These "antagonist peptides" would compete with gliadin for binding to HLA molecules, thereby preventing T-cell activation. nih.gov
Induction of Immune Tolerance: The goal here is to "re-educate" the immune system to not react to gluten. One approach involves the use of nanoparticles containing a component of wheat to induce gluten tolerance. nih.gov Another strategy is the development of a vaccine, such as the now-discontinued Nexvax2®, which consisted of three immunogenic gluten peptides intended to desensitize the immune system. nih.gov More recent preclinical studies are exploring rapamycin-gliadin composite nanoparticles that can be taken up by antigen-presenting cells to promote a tolerogenic phenotype. acs.org
Targeting Inflammatory Pathways: Researchers are investigating therapies that target specific cytokines and chemokines involved in the inflammatory cascade of celiac disease. nih.gov For example, monoclonal antibodies against IL-15 are being studied for their potential to reduce mucosal injury. nih.govnih.gov
Q & A
Q. What gaps exist in understanding the interplay between Gliadin peptide A (206-217) and mucosal immunity?
- Methodological Answer : Prioritize studies on:
- Mechanistic Pathways : CRISPR screening to identify novel signaling intermediates (e.g., ASC speck formation in IL-1β maturation) .
- Cross-Species Validation : Test peptide effects in human organoid models to bridge murine and human data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
